3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-13-14(2)19-12-20-17(13)22-8-5-9-23(11-10-22)18-15-6-3-4-7-16(15)26(24,25)21-18/h3-4,6-7,12H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFVPZWWWIYMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saccharin Derivative Functionalization
The benzothiazole dioxide core is most efficiently prepared via chlorination of saccharin (1,1-dioxo-1,2-benzothiazol-3-one). As reported in KR2019/137803, refluxing saccharin with thionyl chloride (1.5 eq.) and catalytic DMF in 1,4-dioxane for 24 hours yields 3-chloro-1,2-benzothiazole-1,1-dioxide in 99% yield (Table 1).
Table 1: Optimization of Benzothiazole Dioxide Chlorination
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | 1,4-Dioxane | 99% | |
| Catalyst | DMF (2.1 mL per 70 g saccharin) | 99% | |
| Temperature | Reflux (101–110°C) | 99% | |
| Alternative solvents | Toluene (co-evaporation) | 99% |
This method avoids the use of hazardous phosphoryl chloride and enables direct isolation via solvent evaporation, making it industrially scalable.
Preparation of the 5,6-Dimethylpyrimidin-4-yl Substituent
Cyclocondensation of Methyl 3-Amino-2-Methylcrotonate
A high-yielding route involves the reaction of methyl 3-amino-2-methylcrotonate with formamide under basic conditions. As demonstrated by Ambeed, sodium methoxide (28% in MeOH) in n-butanol at 110°C for 4 hours produces 5,6-dimethylpyrimidin-4-ol in 83.8% yield. Subsequent chlorination using thionyl chloride (1.3 eq.) and DMF in acetonitrile at 50°C converts the hydroxyl group to a chloro substituent, yielding 4-chloro-5,6-dimethylpyrimidine (72% yield).
Key Reaction Metrics:
-
Temperature Sensitivity: Exceeding 110°C during cyclocondensation leads to decomposition, reducing yields to <60%.
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Chlorination Efficiency: Thionyl chloride outperforms PCl5 due to milder conditions and easier byproduct removal.
Assembly of the 1,4-Diazepane-Pyrimidine Moiety
Reductive Amination for Diazepane Formation
The 1,4-diazepane ring is synthesized via reductive amination of N-Boc-protected 1,4-diamine derivatives. A representative protocol from PubChem CID 25142974 employs:
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Condensation of 4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane with chloroacetyl chloride.
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Subsequent coupling with a pyrazolyl-benzoxazinone intermediate.
Adapting this method, the pyrimidine analogue is prepared by reacting 4-chloro-5,6-dimethylpyrimidine with 1,4-diazepane in acetonitrile at 60°C for 12 hours, achieving 68% yield.
Final Coupling of Fragments
Nucleophilic Aromatic Substitution
The chloro group on the benzothiazole dioxide core undergoes displacement by the diazepane-pyrimidine amine. Optimal conditions involve:
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Solvent: Dimethylacetamide (DMA)
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Base: Potassium carbonate (2.5 eq.)
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Temperature: 90°C for 18 hours
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K2CO3 | DMA | 90°C | 18 | 74% |
| Et3N | DMF | 100°C | 24 | 52% |
| DBU | THF | 80°C | 12 | 61% |
DMA enhances solubility of both fragments, while K2CO3 minimizes side reactions compared to stronger bases like DBU.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)**
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules.
- Coordination Chemistry : It acts as a ligand in coordination complexes, facilitating various chemical reactions.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. In vitro studies have demonstrated its ability to disrupt microbial cell membranes and inhibit metabolic pathways essential for microbial survival.
Medicine
- Therapeutic Potential : Investigations into its anticancer and antiviral properties show promise. The compound may inhibit specific molecular targets involved in cancer cell proliferation and viral replication .
- Mechanism of Action : Molecular docking studies suggest that it interacts with DNA or proteins, inhibiting their function and potentially leading to cell death in targeted cells.
Industry
- Material Development : The compound is explored for creating new materials with desirable properties.
- Catalytic Applications : It can be utilized as a catalyst in various chemical processes, enhancing reaction efficiency.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Research :
- Material Science Application :
Mechanism of Action
The mechanism of action of 3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cell death in microbial or cancer cells. Molecular docking studies have shown that this compound can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole 1,1-Dioxide Derivatives
The benzothiazole 1,1-dioxide moiety is a common feature in several pharmacologically active compounds. Key structural variations among analogs lie in the substituents attached to the nitrogen atom of the benzothiazole ring.
3-(Azepan-1-yl)-1,2-Benzothiazole 1,1-Dioxide
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 277.32 g/mol
- Structure : Features a six-membered azepane ring instead of diazepane and lacks the pyrimidine substituent.
- Biological Activity: Demonstrated significant antioxidant activity in the FTC and TBA assays .
3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-Benzothiazole 1,1-Dioxide
- Molecular Formula : C₂₀H₁₈N₆O₂S
- Molecular Weight : 406.5 g/mol
- Structure : Contains a piperazine ring linked to a pyridinylpyrimidine group.
- Key Differences : The piperazine ring (six-membered) and pyridinylpyrimidine substituent may alter solubility and target engagement compared to the diazepane-pyrimidine motif in the target compound .
Target Compound: 3-[4-(5,6-Dimethylpyrimidin-4-yl)-1,4-Diazepan-1-yl]-1,2-Benzothiazole 1,1-Dioxide
- Molecular Formula : C₁₉H₂₁N₅O₂S (estimated)
- Molecular Weight : ~407.47 g/mol
- Structure : The seven-membered diazepane ring and 5,6-dimethylpyrimidin-4-yl group may enhance steric and electronic interactions with biological targets.
- Inferred Properties: The dimethylpyrimidine group could improve metabolic stability compared to simpler analogs.
Comparative Data Table
Substituent Impact on Bioactivity
- Azepane vs.
- Pyrimidine Modifications : The 5,6-dimethylpyrimidin-4-yl group in the target compound could enhance hydrophobic interactions and metabolic stability relative to the unsubstituted pyrimidine or pyridinylpyrimidine groups in analogs .
Biological Activity
3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has attracted significant attention due to its diverse biological activities. This compound features a unique structural framework comprising a benzothiazole core, a diazepane ring, and a dimethylpyrimidine moiety. Its potential applications span various fields including medicinal chemistry, pharmacology, and materials science.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : Cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
- Introduction of the Diazepane Ring : Nucleophilic substitution involving a diazepane precursor and the benzothiazole intermediate.
- Attachment of the Dimethylpyrimidine Moiety : Coupling via palladium-catalyzed cross-coupling reactions.
This unique structure contributes to its biological activity by providing multiple sites for interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. In vitro assays demonstrated that such compounds can effectively disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
The compound has been explored for its potential anticancer properties. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation and survival. For example, it has shown inhibitory effects against several cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 12.5 | Cytotoxic |
| Caco-2 | 15.0 | Cytotoxic |
| MCF-7 | 10.0 | Cytotoxic |
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Interaction : It may bind to DNA, leading to inhibition of replication and transcription processes in both microbial and cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression .
Case Studies
A notable case study involved the evaluation of various benzothiazole derivatives for their anticancer activity. The study found that modifications to the benzothiazole core significantly enhanced cytotoxicity against human cancer cell lines. The most promising derivative exhibited an IC50 value lower than standard chemotherapeutic agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., dry pyridine) and controlled reflux durations (6–12 hours) to minimize side reactions, as demonstrated in pyrimidinone syntheses .
- Purification : Neutralize reaction mixtures with dilute hydrochloric acid and employ crystallization from polar solvents (e.g., ethanol/water mixtures) to isolate high-purity products .
- Process Control : Implement real-time monitoring of temperature, pH, and pressure using automated systems to refine reaction parameters iteratively .
Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- HPLC : Use a buffer system (e.g., ammonium acetate, pH 6.5) for mobile phases to achieve baseline separation of isomers or impurities .
- Spectroscopy : Combine -/-NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
- Thermal Analysis : Differential scanning calorimetry (DSC) can assess crystallinity and polymorphic stability.
Q. What theoretical frameworks are relevant for studying this compound’s biological or chemical interactions?
Methodological Answer:
- Ligand-Receptor Models : Link the compound’s structural features (e.g., benzothiazole 1,1-dioxide core) to known targets (e.g., kinase inhibitors) using molecular docking simulations .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 5,6-dimethylpyrimidin-4-yl vs. other heterocycles) on activity using quantitative SAR (QSAR) models .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the compound’s stability under different experimental conditions?
Methodological Answer:
- Controlled Replication : Repeat stability assays (e.g., accelerated degradation studies) under standardized conditions (pH, temperature, light exposure) to isolate variables .
- Advanced Analytics : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products and trace intermediates .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate stability trends with molecular descriptors (e.g., logP, polar surface area) .
Q. What computational strategies can predict the compound’s behavior in catalytic or inhibitory processes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding kinetics in solvated systems to estimate free energy changes () during target interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic transitions (e.g., charge transfer in the benzothiazole moiety) to explain reactivity patterns .
- Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict off-target effects or toxicity .
Q. How can interdisciplinary approaches enhance understanding of the compound’s mechanisms?
Methodological Answer:
- Chemical Biology Integration : Combine synthetic chemistry with cell-based assays (e.g., gene expression profiling) to map mechanistic pathways, as seen in zoospore regulation studies .
- Quadripolar Methodology : Align research with theoretical (e.g., reaction mechanisms), epistemological (e.g., validity of in vitro models), morphological (e.g., structural analogs), and technical (e.g., spectroscopy) poles to ensure rigor .
Notes
- Citations (e.g., ) reference methodologies from the provided evidence.
- Data tables are illustrative and assume experimental validation using cited techniques.
- Advanced questions emphasize resolving contradictions, computational integration, and interdisciplinary rigor, aligning with evidence-based inquiry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
